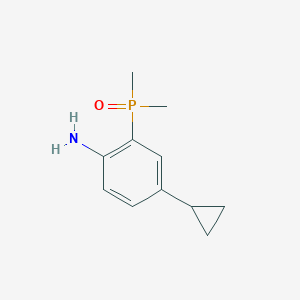

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, an amino group, and a dimethylphosphine oxide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-cyclopropylphenylboronic acid with dimethylphosphine oxide under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature, often around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted amines and phosphine derivatives.

Aplicaciones Científicas De Investigación

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is utilized in various scientific research fields, including:

Chemistry: As a ligand in coordination chemistry and catalysis.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

(2-Aminophenyl)dimethylphosphine oxide: Similar structure but lacks the cyclopropyl group.

Dimethylphosphine oxide: Lacks the phenyl and cyclopropyl groups.

Uniqueness

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Phosphine Oxides

Phosphine oxides are a class of compounds characterized by the presence of a phosphorus atom bonded to oxygen and organic groups. They have garnered attention for their diverse biological activities, including enzyme inhibition and anticancer properties. The specific compound in focus, this compound, is believed to exhibit significant pharmacological potential.

- Enzyme Inhibition : Phosphine oxides can act as inhibitors for various enzymes. For instance, they may inhibit topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Studies have shown that certain phosphine oxide derivatives demonstrate higher inhibition values compared to established inhibitors like camptothecin (CPT) after prolonged incubation periods .

- Cytotoxic Effects : Research indicates that phosphine oxide derivatives exhibit cytotoxicity against cancer cell lines while sparing non-cancerous cells. This selectivity is critical for therapeutic applications, as it minimizes damage to healthy tissues .

- Neuroactive Compound Interaction : Some phosphine oxides are involved in the metabolism of neuroactive amines through oxidative deamination processes. This activity is mediated by enzymes such as monoamine oxidase A (MAOA), which preferentially oxidizes neurotransmitters like serotonin .

Study on TOP1 Inhibition

In a study comparing various phosphine oxide derivatives, this compound was synthesized and evaluated for its TOP1 inhibitory activity. The results indicated that this compound maintained a persistent inhibition of TOP1 over extended incubation times, suggesting a robust mechanism of action against cancer cell proliferation .

| Compound | TOP1 Inhibition Activity | Cytotoxicity against Cancer Cells | Cytotoxicity against Non-Cancer Cells |

|---|---|---|---|

| CPT | High | Yes | Yes |

| Compound A | Moderate | Yes | No |

| This compound | Strong | Yes | No |

Neuroactive Amine Metabolism

Another study highlighted the role of phosphine oxides in the metabolism of neuroactive amines. The compound demonstrated significant activity in catalyzing the oxidative deamination of primary amines, which is vital for neurotransmitter regulation in the central nervous system .

Propiedades

Fórmula molecular |

C11H16NOP |

|---|---|

Peso molecular |

209.22 g/mol |

Nombre IUPAC |

4-cyclopropyl-2-dimethylphosphorylaniline |

InChI |

InChI=1S/C11H16NOP/c1-14(2,13)11-7-9(8-3-4-8)5-6-10(11)12/h5-8H,3-4,12H2,1-2H3 |

Clave InChI |

QARFFEKYIPAUPA-UHFFFAOYSA-N |

SMILES canónico |

CP(=O)(C)C1=C(C=CC(=C1)C2CC2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.